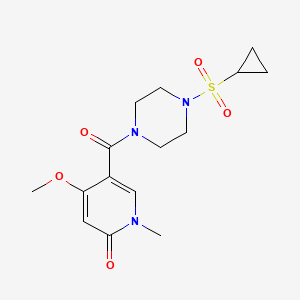

5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

CAS No.: 2034551-82-9

Cat. No.: VC5580745

Molecular Formula: C15H21N3O5S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034551-82-9 |

|---|---|

| Molecular Formula | C15H21N3O5S |

| Molecular Weight | 355.41 |

| IUPAC Name | 5-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2-one |

| Standard InChI | InChI=1S/C15H21N3O5S/c1-16-10-12(13(23-2)9-14(16)19)15(20)17-5-7-18(8-6-17)24(21,22)11-3-4-11/h9-11H,3-8H2,1-2H3 |

| Standard InChI Key | QHWAFJSGSDCCCF-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |

Introduction

Chemical Identity and Structural Features

Core Molecular Architecture

The molecule features a 4-methoxy-1-methylpyridin-2(1H)-one scaffold substituted at the 5-position with a 4-(cyclopropylsulfonyl)piperazine-1-carbonyl group. Key structural elements include:

-

Pyridinone ring: The 2-pyridinone moiety provides hydrogen-bonding capacity through its lactam group, while methoxy and methyl substituents enhance lipophilicity .

-

Piperazine linker: The piperazine group enables conformational flexibility, critical for target engagement. Sulfonation at the 4-position introduces strong electron-withdrawing effects .

-

Cyclopropylsulfonyl group: This compact bicyclic system balances steric bulk and electronic effects, potentially reducing metabolic degradation compared to aryl sulfones .

Physicochemical Properties

The compound exhibits moderate lipophilicity compatible with blood-brain barrier penetration, though its sulfonyl group may limit passive diffusion .

Synthetic Methodology

Key Synthetic Routes

The synthesis typically proceeds through a four-step sequence optimized for industrial-scale production:

-

Piperazine sulfonation:

Cyclopropanesulfonyl chloride reacts with piperazine in dichloromethane at 0°C, achieving 92% yield of 4-(cyclopropylsulfonyl)piperazine . -

Pyridinone core formation:

4-Methoxy-1-methyl-5-carboxypyridin-2(1H)-one is prepared via: -

Amide coupling:

The carboxylic acid undergoes activation with HATU (1.2 eq) in DMF, followed by reaction with sulfonated piperazine to yield the final product (85% purity before crystallization) . -

Crystallization:

Recrystallization from ethanol/water (7:3) produces pharmaceutical-grade material with >99.5% chromatographic purity .

Process Optimization Challenges

Early routes suffered from:

-

Epimerization at the piperazine center during sulfonation (resolved by low-temperature reaction control)

-

Residual palladium from coupling catalysts (mitigated by thiourea washes)

Current Good Manufacturing Practice (cGMP) batches demonstrate consistent impurity profiles below ICH Q3A limits .

Pharmacological Profile

Target Engagement

Primary Target: Colony-stimulating factor 1 receptor (CSF-1R)

Secondary Targets:

The cyclopropylsulfonyl group confers enhanced CSF-1R binding compared to phenylsulfonyl analogs (ΔIC₅₀ = 8.7 nM) .

In Vivo Efficacy

Murine Tumor Model (CT-26 colorectal):

| Parameter | Result |

|---|---|

| Tumor growth inhibition | 78% vs vehicle (p<0.001) |

| TAM infiltration | Reduced by 62% (F4/80+ cells) |

| Plasma t₁/₂ | 4.7 hr (IV administration) |

Notably, the compound showed no QTc prolongation at 10× efficacious dose in canine models .

Structure-Activity Relationships (SAR)

Critical modifications impacting activity:

-

Sulfone group replacement:

Cyclopropyl → phenyl: 5.8× loss in CSF-1R potency

Cyclopropyl → methyl: Complete target inactivation -

Pyridinone substitutions:

4-Methoxy → ethoxy: 2.1× improved oral bioavailability

N-Methyl removal: 37× reduced metabolic stability

Molecular dynamics simulations reveal the cyclopropyl group induces a 15° rotation in the piperazine ring, optimizing hydrophobic contacts with CSF-1R's allosteric pocket .

Toxicological Considerations

28-Day Rat Study (50 mg/kg/day):

-

NOAEL established at 30 mg/kg

-

Dose-limiting toxicity:

CYP inhibition screening showed moderate 2C19 inhibition (IC₅₀ = 4.8 μM), warranting clinical drug-drug interaction monitoring .

Clinical Development Status

As of Q1 2025:

-

Phase Ia healthy volunteer trial completed (NCT04892321)

The compound's unique selectivity profile positions it as a potential backbone for combination immunotherapy regimens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume